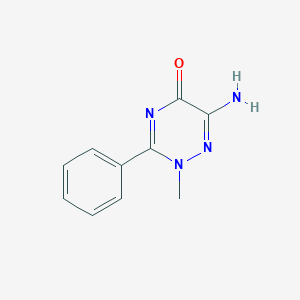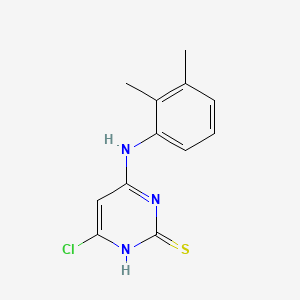![molecular formula C16H26O2Si2 B14396780 ({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane CAS No. 89414-51-7](/img/structure/B14396780.png)
({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxy group attached to a phenyl ring, which is further connected to a trimethylsilyl group through an ethynyl linkage. The presence of multiple functional groups makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane typically involves the reaction of 5-methoxy-2-iodophenol with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the coupling reaction. After the reaction is complete, the product is purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of a high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ethynyl linkage, converting it into an ethylene or ethane group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethylene or ethane derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biological studies.
Drug Delivery: Its unique structure allows for the development of novel drug delivery systems, improving the bioavailability and targeting of therapeutic agents.
Medicine:
Diagnostics: The compound can be used in the development of diagnostic tools, including imaging agents and biosensors.
Industry:
Coatings: The compound is used in the formulation of advanced coatings with improved durability and performance.
Electronics: It is used in the production of electronic components, such as semiconductors and conductive materials.
Mécanisme D'action
The mechanism of action of ({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. For example, the methoxy group can participate in hydrogen bonding, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparaison Avec Des Composés Similaires
- ({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(dimethyl)silane
- ({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(ethyl)silane
- ({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(propyl)silane
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the silicon atom. While ({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane has three methyl groups, the similar compounds have different alkyl groups.
- Reactivity: The presence of different alkyl groups can influence the compound’s reactivity and stability. For example, larger alkyl groups may provide steric hindrance, affecting the compound’s ability to participate in certain reactions.
- Applications: The unique combination of functional groups in this compound makes it particularly suitable for applications requiring high lipophilicity and specific interactions with biological targets.
Propriétés
Numéro CAS |
89414-51-7 |
|---|---|
Formule moléculaire |
C16H26O2Si2 |
Poids moléculaire |
306.55 g/mol |
Nom IUPAC |
[5-methoxy-2-(2-trimethylsilylethynyl)phenyl]methoxy-trimethylsilane |
InChI |
InChI=1S/C16H26O2Si2/c1-17-16-9-8-14(10-11-19(2,3)4)15(12-16)13-18-20(5,6)7/h8-9,12H,13H2,1-7H3 |
Clé InChI |
WVURQFILKYTJPB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C#C[Si](C)(C)C)CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
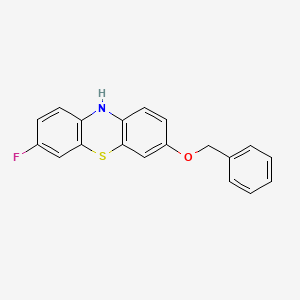
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
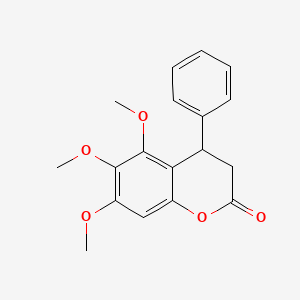
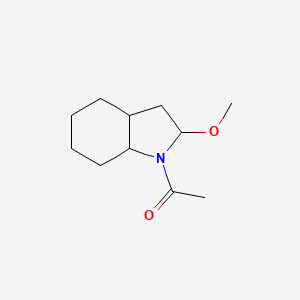
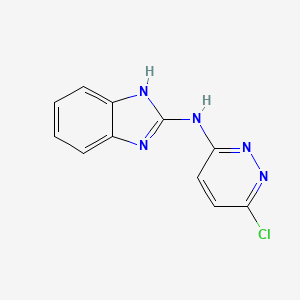
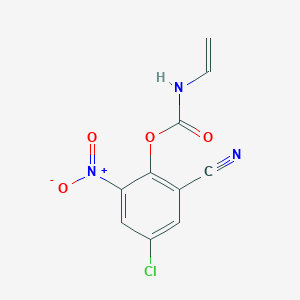
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
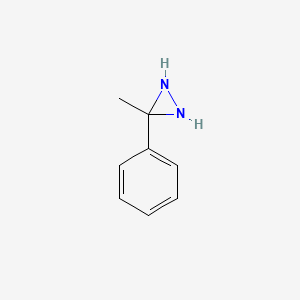
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
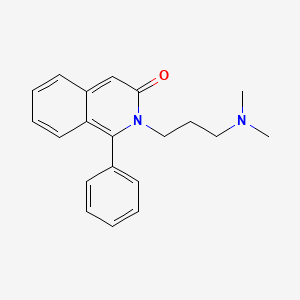
![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
